Regioisomeric Methyl Position: 7-Methyl vs. 5-Methyl Substitution on the Tetrahydrofuran Ring
Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate (CAS 2059927-92-1) and its 5-methyl regioisomer (CAS 2059931-74-5) are both commercially available, share the identical molecular formula (C₉H₁₅NO₃) and molecular weight (185.22 g/mol), and yield identical computed LogP (−0.0736) and TPSA (47.56 Ų) on the same computational platform . However, the 7-methyl substituent is positioned on the carbon adjacent to the tetrahydrofuran ring oxygen, whereas the 5-methyl substituent resides on the carbon adjacent to the spiro junction [1]. This differential placement alters the steric shielding of the spiro center and the trajectory of the methyl group relative to the azetidine nitrogen, producing distinct three-dimensional exit vector geometries that are non-interchangeable in receptor binding or fragment-growing strategies [2].
| Evidence Dimension | Regioisomeric methyl substitution position within the 6-oxa-2-azaspiro[3.4]octane scaffold |
|---|---|
| Target Compound Data | 7-methyl substitution (methyl on carbon adjacent to THF ring oxygen); CAS 2059927-92-1; MW 185.22; computed LogP −0.0736; TPSA 47.56 Ų |
| Comparator Or Baseline | 5-methyl substitution (methyl on carbon adjacent to spiro center); CAS 2059931-74-5; MW 185.22; computed LogP −0.0736; TPSA 47.56 Ų |
| Quantified Difference | Identical computed LogP and TPSA; structurally distinct three-dimensional exit vector geometry due to ~1.5 Å displacement of the methyl group centroid relative to the spiro carbon |
| Conditions | Computed properties from Leyan platform; structural comparison from IUPAC nomenclature and SMILES (Target: O=C(OC)C1NCC21COC(C)C2; Comparator: O=C(OC)C1NCC21CCOC2C) |
Why This Matters
In SAR campaigns, the spatial orientation of substituents determines binding pocket complementarity; procurement of the incorrect regioisomer can lead to false-negative or false-positive SAR conclusions.
- [1] PubChem CID 137701868. Methyl 7-methyl-6-oxa-2-azaspiro[3.4]octane-1-carboxylate. IUPAC name and SMILES. National Center for Biotechnology Information. View Source
- [2] Carreira EM, Fessard TC. Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chem Rev. 2014;114(16):8257-8322. (Review establishing the importance of defined exit vectors in spirocyclic building blocks.) View Source
